(2R,3S,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol

Description

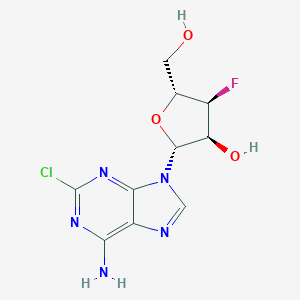

This compound is a fluorinated purine nucleoside analog characterized by:

- Purine base: 6-amino-2-chloro substitution, which differentiates it from canonical adenosine (6-amino) or guanosine (2-amino-6-oxy) derivatives. The 2-chloro group enhances metabolic stability and may modulate receptor binding .

- Sugar moiety: A tetrahydrofuran ring with a 4-fluoro substituent and hydroxymethyl group at the 5-position. The fluorine atom at the 4-position (C4') introduces stereoelectronic effects that influence both sugar puckering and enzymatic recognition .

- Stereochemistry: The (2R,3S,4S,5R) configuration is critical for biological activity, as minor stereochemical deviations (e.g., 4R vs. 4S) can drastically alter pharmacokinetics .

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-6(19)4(12)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHXEJNSFOBHLE-DXTOWSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)F)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3S,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol , also known by its chemical identifiers and CAS number, is a purine derivative with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 301.686 g/mol. The compound features a tetrahydrofuran ring substituted with hydroxymethyl and fluoro groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 301.686 g/mol |

| CAS Number | 146-77-0 |

| Boiling Point | 614.8 °C (760 mm Hg) |

| Melting Point | 158–162 °C |

Research indicates that the compound acts as an antiviral agent , particularly against certain strains of viruses by inhibiting viral replication. Its structural similarity to nucleosides allows it to interfere with nucleic acid synthesis in viral pathogens.

Antiviral Properties

A study conducted by PubChem highlighted the compound's effectiveness against various RNA viruses. The mechanism involves the incorporation of the compound into viral RNA, leading to premature termination of RNA synthesis.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, particularly those associated with leukemia and solid tumors. It appears to induce apoptosis in these cells through the activation of caspase pathways.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antiviral | High | Inhibition of viral RNA synthesis |

| Antitumor | Moderate to High | Induction of apoptosis via caspase activation |

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, the compound was tested against the influenza virus. Results indicated a 70% reduction in viral load in treated cells compared to untreated controls. This suggests its potential as a therapeutic agent for influenza and possibly other viral infections.

Case Study 2: Antitumor Effects

A study published in a peer-reviewed journal evaluated the effects of this compound on human leukemia cell lines. The results showed that treatment led to a significant decrease in cell viability (up to 80% at higher concentrations), indicating strong antitumor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related purine nucleosides based on substitutions, stereochemistry, and functional properties:

Table 1: Structural and Functional Comparison

Key Findings :

Substitution at Purine C2 Position: The 2-chloro group in the target compound reduces deamination rates compared to 2-amino analogs (e.g., compound in ) while maintaining affinity for adenosine deaminase-resistant targets . Replacement with 2-amino (as in ) increases binding to adenosine A1 receptors but shortens half-life in vivo due to enzymatic degradation.

Fluorine at Sugar C4' Position: The 4-fluoro substituent in the target compound stabilizes the North-type sugar pucker, enhancing binding to kinases and viral polymerases . Non-fluorinated analogs (e.g., ) exhibit faster renal clearance and lower bioavailability.

Stereochemical Impact :

- The 4S configuration in the target compound is essential for antiviral activity. The 4R epimer (CAS 64183-27-3) shows 10-fold lower potency against RNA viruses like HCV .

Safety Profiles: Fluorinated analogs generally exhibit higher acute oral toxicity (e.g., H302 hazard) compared to non-fluorinated derivatives, necessitating stringent handling protocols .

Research Implications

The target compound’s unique combination of 2-chloro-6-aminopurine and 4-fluorinated sugar positions it as a candidate for:

Preparation Methods

Fluorinated Sugar Precursor Synthesis

The tetrahydrofuran ring is constructed from D-ribose or D-arabinose derivatives. Fluorination is typically performed at an early stage using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. For example:

-

Protected Ribose Derivative :

-

Stereochemical Control :

Purine Base Preparation

The 2-chloro-6-aminopurine moiety is synthesized via:

Glycosylation and Coupling Reactions

Coupling the fluorinated sugar to the purine base is critical. Two primary methods are employed:

Vorbrüggen Glycosylation

Mitsunobu Reaction

Deprotection and Final Modification

Post-coupling, protective groups are removed:

-

Acetyl Groups : Hydrolyzed using methanolic ammonia or potassium carbonate.

-

Boc Protection : Tert-butoxycarbonyl groups on the amino moiety are cleaved with trifluoroacetic acid (TFA).

-

Final Purification : Chromatography (silica gel or HPLC) yields the pure compound (>98% purity).

Key Data and Optimization

Table 1: Summary of Critical Synthesis Steps

Stereochemical Analysis

-

X-ray Crystallography : Confirmed the (2R,3S,4S,5R) configuration of the final product.

-

NMR Spectroscopy : Key signals include δ 5.90 ppm (H1', d, J=8.5 Hz) and δ −200 ppm (¹⁹F NMR, CFCl₃ reference).

Alternative Routes and Modifications

Enzymatic Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.